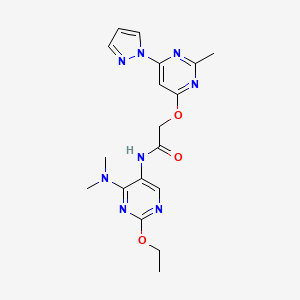
1-Hydroxybenzimidazole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxybenzimidazole-2-carboxylic acid is a derivative of benzimidazole . Benzimidazole is a heterocyclic aromatic organic compound that is a fusion of benzene and imidazole . It is a white solid that appears in the form of tabular crystals .
Synthesis Analysis
The synthesis of benzimidazole derivatives involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets . This reaction is accelerated by orders of magnitude in comparison to the bulk . No other acid, base, or catalyst is used . The synthetic procedure involves an acid-catalyzed reaction mechanism based on the identification of the intermediate arylamides .Molecular Structure Analysis
The molecular weight of this compound is 162.15 . The empirical formula is C8H6N2O2 .Chemical Reactions Analysis
The chemical reactions involve an acid-catalyzed reaction mechanism based on the identification of the intermediate arylamides . Their dehydration to give benzimidazoles occurs in a subsequent thermally enhanced step . It is suggested that the extraordinary acidity at the droplet surface allows the carboxylic acid to function as a C-centered electrophile .Applications De Recherche Scientifique
Corrosion Inhibition
- Benzimidazole derivatives, including 1-Hydroxybenzimidazole, have been studied for their inhibitory action against the corrosion of iron in hydrochloric acid solutions. These compounds exhibit corrosion inhibition by adsorbing on the iron surface, with their efficiency increasing at higher concentrations (Khaled, 2003).
Potential Anticancer Applications
- N-hydroxybenzimidazoles, a category including 1-Hydroxybenzimidazole-2-carboxylic acid, have shown inhibitory potency against human lactate dehydrogenase A, suggesting potential as anticancer agents. One specific compound demonstrated significant potency in inhibiting cell proliferation in certain cancer cell lines (Yue & Wang, 2015).
Chemical Modeling in Enzyme Studies
- Derivatives of 1-Hydroxybenzimidazole have been synthesized for evaluation as chemical models of the Asp-His-Ser triad in serine proteases. These models help in understanding the mechanisms of enzyme action (Jones & Taylor, 1977).
Electrochemical Sensing Applications
- Modified electrodes with 1-Hydroxybenzimidazole have been developed for the electrochemical determination of certain biomolecules, demonstrating the compound's potential in creating sensitive and selective sensors (Madhuchandra & Swamy, 2020).
Enzymatic Bioremediation
- 1-Hydroxybenzimidazole is a metabolite in the biodegradation pathway of certain pesticides. Its formation by microorganisms like Nocardioides sp. indicates its role in environmental bioremediation processes (Pandey et al., 2010).
Fluorescence and Structural Studies
- Benzimidazole derivatives, related to this compound, have been used in the formation of metal-organic frameworks with interesting structural and fluorescent properties, indicating potential applications in materials science (Yao et al., 2008).
Photophysical Properties
- Studies on the photophysical properties of 1-Hydroxybenzimidazole have revealed insights into its prototropic equilibria in excited states, contributing to our understanding of its behavior under different pH conditions and its potential applications in photochemistry (Mishra & Dogra, 1985).
Mécanisme D'action
Target of Action
Imidazole derivatives, which include this compound, have been reported to exhibit a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These activities suggest that the compound may interact with a variety of targets, depending on the specific derivative and its functional groups.
Mode of Action
For example, some imidazole derivatives have been found to inhibit certain enzymes, disrupt cell membranes, or interfere with DNA synthesis .
Biochemical Pathways
For instance, they may inhibit enzymatic reactions, disrupt signal transduction pathways, or interfere with DNA replication and transcription .
Result of Action
Based on the known activities of imidazole derivatives, it can be inferred that this compound may have a variety of effects, such as inhibiting the growth of bacteria or cancer cells, reducing inflammation, or modulating immune responses .
Orientations Futures
Propriétés
IUPAC Name |
1-hydroxybenzimidazole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-8(12)7-9-5-3-1-2-4-6(5)10(7)13/h1-4,13H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHROBPZWETYCBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-Oxo-2-(2-phenylethylamino)ethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2916169.png)



![N-(2-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)acetamide](/img/structure/B2916175.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2916177.png)




![2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-ethanamine](/img/structure/B2916188.png)
![Tert-butyl 3-[4-(3-amino-1,2-oxazol-5-yl)phenyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2916189.png)
